Cas no 24331-71-3 (N,N-Dimethylpivalamide)

N,N-Dimethylpivalamide structure
N,N-Dimethylpivalamide structure
Product name:N,N-Dimethylpivalamide
CAS No:24331-71-3
MF:C7H15NO
MW:129.2001
CID:273307
PubChem ID:141102

N,N-Dimethylpivalamide Chemical and Physical Properties

Names and Identifiers

    • Propanamide,N,N,2,2-tetramethyl-
    • N,N,2,2-tetramethylpropanamide
    • NN-DIMETHYLPIVALAMIDE
    • 2,2,N,N-tetramethylpropionamide
    • N,N,2,2-Tetramethylpropionamide
    • N,N-Dimethyl-pivalamid
    • N,N-dimethyl-tert-butylamide
    • N,N-Dimethyl-tert-butylcarboxamide
    • Pivalinsaeure-dimethylamid
    • Propanamide,N,N,2,2-tetramethyl
    • SCHEMBL1106444
    • MFCD00043644
    • 2,2-Dimethylpropionic acid dimethylamide
    • N, N, 2, 2-tetramethylpropanamide
    • CS-0213402
    • ZAA33171
    • n,n-dimethyl-2,2-dimethylpropanamide
    • 24331-71-3
    • AR3353
    • DTXSID30179071
    • FT-0676007
    • AKOS006243278
    • N,N-Dimethylpivalamide
    • 2,2,N,N-Tetramethyl-propionamide
    • AS-45588
    • DB-221465
    • MDL: MFCD00043644
    • Inchi: InChI=1S/C7H15NO/c1-7(2,3)6(9)8(4)5/h1-5H3
    • InChI Key: RLVGHTRVYWUWSH-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C(=O)N(C)C

Computed Properties

  • Exact Mass: 129.11500
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3Ų
  • XLogP3: 1.1

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 179.7±8.0 °C at 760 mmHg
  • Flash Point: 64.3±9.6 °C
  • Solubility: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 20.31000
  • LogP: 1.12070
  • Vapor Pressure: 0.9±0.3 mmHg at 25°C

N,N-Dimethylpivalamide Security Information

N,N-Dimethylpivalamide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N,N-Dimethylpivalamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D460218-1000mg
N,N-Dimethylpivalamide
24331-71-3
1g
$87.00 2023-05-18
TRC
D460218-1g
N,N-Dimethylpivalamide
24331-71-3
1g
$ 86.00 2023-09-07
1PlusChem
1P00C1P9-1g
N,N-Dimethylpivalamide
24331-71-3 98%
1g
$86.00 2025-02-25
eNovation Chemicals LLC
Y1256549-5g
N,N-DIMETHYLPIVALAMIDE
24331-71-3 95%
5g
$495 2025-03-01
TRC
D460218-100mg
N,N-Dimethylpivalamide
24331-71-3
100mg
$ 58.00 2023-09-07
Apollo Scientific
OR902440-1g
N,N-Dimethylpivalamide
24331-71-3 98%
1g
£140.00 2025-02-20
Apollo Scientific
OR902440-5g
N,N-Dimethylpivalamide
24331-71-3 98%
5g
£410.00 2025-02-20
Apollo Scientific
OR902440-10g
N,N-Dimethylpivalamide
24331-71-3 98%
10g
£620.00 2025-02-20
Fluorochem
094084-10g
N,N-Dimethyl-2,2-dimethylpropanamide
24331-71-3 95%
10g
£100.00 2022-03-01
A2B Chem LLC
AF61277-50g
N,N-Dimethylpivalamide
24331-71-3 98
50g
$395.00 2024-04-20

N,N-Dimethylpivalamide Related Literature

Additional information on N,N-Dimethylpivalamide

Introduction to N,N-Dimethylpivalamide (CAS No. 24331-71-3)

N,N-Dimethylpivalamide, a compound with the chemical formula C7H13NOS, is a derivative of pivalic acid and is widely recognized for its applications in pharmaceutical research and chemical synthesis. This compound is particularly noted for its role as an intermediate in the development of various bioactive molecules. The use of N,N-Dimethylpivalamide has garnered significant attention due to its structural properties and potential therapeutic applications.

The molecular structure of N,N-Dimethylpivalamide consists of a pivaloyl group attached to a dimethylamino group, which contributes to its reactivity and versatility in chemical reactions. This unique configuration makes it a valuable building block in the synthesis of more complex molecules, including those with potential pharmaceutical significance.

In recent years, there has been growing interest in the applications of N,N-Dimethylpivalamide in medicinal chemistry. Its ability to serve as a precursor for various pharmacologically active compounds has made it a subject of extensive research. For instance, studies have explored its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents that target specific biological pathways.

One of the most compelling aspects of N,N-Dimethylpivalamide is its utility in the development of novel drug candidates. Researchers have leveraged its structural framework to create molecules with enhanced binding affinity and selectivity towards target enzymes and receptors. This has led to the discovery of several promising compounds that are currently undergoing further investigation in preclinical studies.

The chemical properties of N,N-Dimethylpivalamide also make it a valuable tool in synthetic organic chemistry. Its reactivity allows for the facile introduction of functional groups, enabling chemists to construct complex molecular architectures with precision. This has implications not only for drug development but also for the synthesis of materials with specialized properties.

In addition to its pharmaceutical applications, N,N-Dimethylpivalamide has been investigated for its potential role in agrochemical formulations. Its structural features make it a suitable candidate for developing new pesticides and herbicides that are effective yet environmentally friendly. Such research aligns with global efforts to reduce the ecological impact of agricultural practices while maintaining productivity.

The synthesis of N,N-Dimethylpivalamide typically involves the reaction of pivaloyl chloride with dimethylaniline under controlled conditions. This reaction is straightforward yet requires careful optimization to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and industrial applications.

Recent studies have also highlighted the importance of understanding the metabolic fate of N,N-Dimethylpivalamide in biological systems. By examining how this compound is processed by living organisms, researchers can gain insights into its potential toxicity and pharmacokinetic behavior. This information is crucial for designing safe and effective therapeutic agents.

The role of computational chemistry in studying N,N-Dimethylpivalamide cannot be overstated. Molecular modeling techniques have allowed researchers to predict the behavior of this compound in various chemical environments, thereby accelerating the discovery process. These computational tools are particularly valuable when experimental data is limited or expensive to obtain.

In conclusion, N,N-Dimethylpivalamide (CAS No. 24331-71-3) is a versatile compound with significant applications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural properties and reactivity make it a valuable intermediate for developing novel bioactive molecules. As research continues to uncover new uses for this compound, its importance in science and industry is likely to grow even further.

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(CAS:24331-71-3)N,N-Dimethylpivalamide
A1235603
Purity:99%
Quantity:25g
Price ($):1253